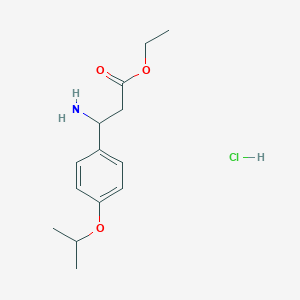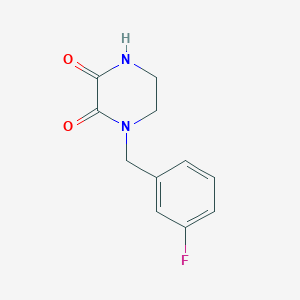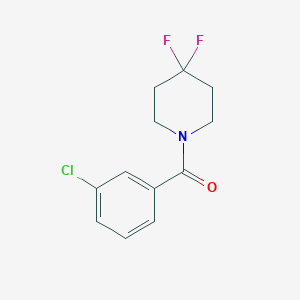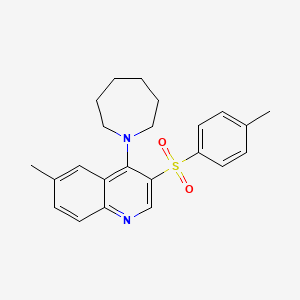
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula is C14H22ClNO2 and the molecular weight is 271.78 .
Molecular Structure Analysis
The SMILES string for this compound is NC(CC(OCC)=O)C(C=C1)=CC=C1C©C.Cl . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C14H22ClNO2 and it has a molecular weight of 271.78 . More detailed physical and chemical properties are not available at this time.Applications De Recherche Scientifique
Polymorphism Characterization
Vogt et al. (2013) conducted a study on the polymorphic forms of a compound structurally similar to Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride. The research utilized spectroscopic and diffractometric techniques to understand the structural differences between these forms, revealing challenges in analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).
Asymmetric Biocatalysis
Li et al. (2013) explored the biocatalytic production of S-3-amino-3-phenylpropionic acid, an important intermediate in pharmaceuticals, using ethyl-3-amino-3-phenylpropanoate as a carbon source. This study highlighted the role of microbial strains in producing enantiopure compounds, essential in drug research (Li, Wang, Huang, Zou, & Zheng, 2013).
Molecular Docking and Biological Potentials
Borik and Hussein (2021) synthesized derivatives of a compound closely related to this compound. They studied these derivatives for antioxidant, antiulcer, anti-inflammatory activities, and their effects on liver enzymes, using molecular docking to understand interactions with biological targets (Borik & Hussein, 2021).
Enantiomer Separation and Derivative Synthesis
Solymár et al. (2004) focused on synthesizing and separating the enantiomers of a related ethyl 3-amino-3-(4-cyanophenyl)propanoate compound. The study demonstrates the importance of chirality in pharmaceutical compounds and the methods to achieve enantiomeric purity (Solymár, Kanerva, & Fülöp, 2004).
Crystal Packing and Interactions
Zhang et al. (2011) investigated the crystal packing of ethyl cyano amino propenoates, closely related to this compound. Their work revealed insights into the non-covalent interactions that govern crystal formation, important for understanding solid-state properties of pharmaceutical compounds (Zhang, Wu, & Zhang, 2011).
Synthesis of Optically Pure Compounds
Bosetti et al. (1994) synthesized enantiomers of a compound with a structure similar to this compound, demonstrating the importance of optically pure compounds in the development of agrochemicals with specific biological activities (Bosetti, Bianchi, Porta, Bettarini, & Massimini, 1994).
Enzyme-Catalyzed Synthesis
Brem et al. (2010) used a multi-enzymatic procedure to synthesize highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from a racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoate. This study showcases the application of enzymes in producing chiral compounds, which is vital in pharmaceutical production (Brem, Toșa, Paizs, Vass, & Irimie, 2010).
Uterine Relaxant Activity
Viswanathan et al. (2005) designed and synthesized novel hydrochloride compounds based on the pharmacophore of this compound. Their research focused on the potential of these compounds as uterine relaxants, highlighting the therapeutic applications in obstetrics (Viswanathan, Kodgule, & Chaudhari, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-amino-3-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-17-14(16)9-13(15)11-5-7-12(8-6-11)18-10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNYHWFOGWMIIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)

![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)



![Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2381191.png)
![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)

![1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2381201.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2381202.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2381203.png)